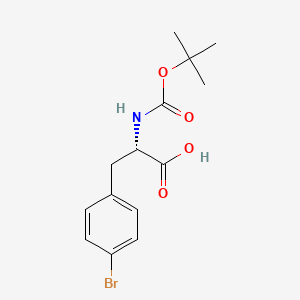

Boc-Phe(4-Br)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNOXUAEIPUJMK-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62129-39-9 | |

| Record name | (2S)-3-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Boc-Phe(4-Br)-OH: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-4-bromo-L-phenylalanine, commonly referred to as Boc-Phe(4-Br)-OH, is a halogenated derivative of the amino acid phenylalanine. The incorporation of a bromine atom onto the phenyl ring and the presence of the tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group make it a valuable building block in synthetic chemistry. This technical guide provides a comprehensive overview of the chemical properties, applications, and safety considerations of this compound, tailored for professionals in research and drug development.

Core Chemical Properties

This compound is a white to off-white solid at room temperature.[1] The strategic placement of the bromine atom at the para position of the phenyl ring introduces unique electronic and steric properties, enhancing its utility in the synthesis of novel peptides and peptidomimetics.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C14H18BrNO4 | [2][3] |

| Molecular Weight | 344.20 g/mol | [3][4] |

| CAS Number | 62129-39-9 | [2][5] |

| Appearance | White to off-white solid/powder | [1][6] |

| Melting Point | 118-120 °C | [5][7] |

| Boiling Point | 475.3±40.0 °C (Predicted) | [7] |

| Solubility | Slightly soluble in water. Soluble in common organic solvents like DCM, DMF, and NMP. | [5][7][8] |

| Purity | ≥98.0% |

Structural Information

| Identifier | Value | Source(s) |

| Synonyms | N-Boc-4-bromo-L-phenylalanine, Boc-4-bromo-L-phenylalanine | [2][5][9] |

| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(O)=O | |

| InChI | 1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |

| InChI Key | ULNOXUAEIPUJMK-NSHDSACASA-N |

Applications in Research and Development

This compound is a critical reagent in the field of peptide chemistry and drug discovery. The Boc protecting group allows for its use in stepwise solid-phase peptide synthesis (SPPS), while the bromo-substituent offers several advantages.

Peptide Synthesis

The primary application of this compound is as a building block in the synthesis of peptides.[9] The Boc group provides stable protection of the N-terminus during peptide bond formation and can be readily removed under acidic conditions. The presence of the bromine atom can influence the conformation and biological activity of the resulting peptide.

Drug Development and Medicinal Chemistry

The bromine atom serves as a versatile functional handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki or Sonogashira couplings).[10] This allows for the introduction of diverse functionalities, enabling the creation of complex peptidomimetics, labeled peptides for imaging, or peptide-drug conjugates.[9][10] These modifications can significantly enhance the pharmacological properties of the parent peptide, including binding affinity, selectivity, and in vivo stability.[6][11]

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are proprietary to chemical suppliers and are not extensively detailed in publicly available literature. However, a general synthetic approach involves the protection of the amino group of 4-bromo-L-phenylalanine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under basic conditions.

For its use in solid-phase peptide synthesis, standard Boc-chemistry protocols are employed. A generalized procedure is as follows:

-

Resin Swelling: The solid support (e.g., Merrifield resin) is swelled in a suitable solvent like dichloromethane (B109758) (DCM).

-

Amino Acid Coupling: The C-terminal amino acid is attached to the resin.

-

Boc Deprotection: The Boc group is removed using an acid such as trifluoroacetic acid (TFA) in DCM.

-

Neutralization: The resin is neutralized with a base, for example, diisopropylethylamine (DIPEA).

-

Peptide Bond Formation: The next Boc-protected amino acid, such as this compound, is activated with a coupling agent (e.g., DCC/HOBt or HBTU) and coupled to the free amino group on the resin.

-

Washing: The resin is washed thoroughly to remove excess reagents and byproducts.

-

Repeat: Steps 3-6 are repeated for each subsequent amino acid in the peptide sequence.

-

Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed, typically with a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

-

Purification: The crude peptide is purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

Safety and Handling

This compound is intended for research use only.[4] While it is not classified as a hazardous substance under OSHA, standard laboratory safety precautions should be observed.[2]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[1]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[2] Use in a well-ventilated area.[2]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[2] Recommended storage temperature is often at 0-8 °C.[6]

-

In case of exposure:

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[2]

Conclusion

This compound is a versatile and valuable building block for researchers and scientists in peptide chemistry and drug development. Its unique combination of a stable N-terminal protecting group and a functionalizable bromophenyl side chain provides a powerful tool for the synthesis of novel peptides and peptidomimetics with potentially enhanced biological properties. Understanding its chemical properties, applications, and proper handling is crucial for its effective and safe utilization in the laboratory.

References

- 1. fishersci.com [fishersci.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. scbt.com [scbt.com]

- 5. N-Boc-4-bromo-L-phenylalanine, 98% | Fisher Scientific [fishersci.ca]

- 6. chemimpex.com [chemimpex.com]

- 7. chembk.com [chembk.com]

- 8. peptide.com [peptide.com]

- 9. chemimpex.com [chemimpex.com]

- 10. nbinno.com [nbinno.com]

- 11. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to Boc-4-bromo-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-4-bromo-L-phenylalanine is a synthetically modified amino acid that serves as a crucial building block in the fields of medicinal chemistry and peptide research. Its structure, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and a bromine atom at the para position of the phenyl ring, endows it with unique properties that are highly valuable in the synthesis of complex organic molecules, particularly peptides and peptidomimetics. The presence of the bromine atom offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the introduction of diverse functionalities into the target molecule. This technical guide provides a comprehensive overview of the properties, synthesis, purification, and applications of Boc-4-bromo-L-phenylalanine.

Chemical and Physical Properties

Boc-4-bromo-L-phenylalanine is a white to off-white crystalline powder. A summary of its key quantitative data is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₈BrNO₄ | [1] |

| Molecular Weight | 344.2 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 118 °C | [2] |

| Solubility | Slightly soluble in water | [3][4] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

| CAS Number | 62129-39-9 | [1] |

Synthesis and Purification

The synthesis of Boc-4-bromo-L-phenylalanine involves the protection of the amino group of 4-bromo-L-phenylalanine with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in peptide chemistry, and a general experimental protocol is provided below.

Experimental Protocol: Synthesis of Boc-4-bromo-L-phenylalanine

Materials:

-

4-bromo-L-phenylalanine

-

Di-tert-butyl dicarbonate (B1257347) (Boc anhydride)

-

Sodium hydroxide (B78521) (NaOH)

-

Dioxane (or another suitable organic solvent like tert-butanol)

-

Water

-

Ethyl acetate

-

Hydrochloric acid (HCl) or potassium hydrogen sulfate (B86663) (KHSO₄) for acidification

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve 4-bromo-L-phenylalanine in an aqueous solution of sodium hydroxide. An organic co-solvent such as dioxane or tert-butanol (B103910) can be added to aid dissolution.

-

Reaction: To the stirred solution, add di-tert-butyl dicarbonate (Boc anhydride) portion-wise. The reaction is typically carried out at room temperature and stirred for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the organic co-solvent is removed under reduced pressure. The remaining aqueous solution is washed with a non-polar solvent like hexane or ether to remove any unreacted Boc anhydride (B1165640) and other non-polar impurities.

-

Acidification: The aqueous layer is then cooled in an ice bath and acidified to a pH of 2-3 using a suitable acid such as dilute hydrochloric acid or a solution of potassium hydrogen sulfate. This step protonates the carboxylic acid, causing the product to precipitate out of the solution.

-

Extraction: The product is then extracted from the aqueous layer using an organic solvent such as ethyl acetate. The organic layers are combined.

-

Drying and Evaporation: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure to yield the crude Boc-4-bromo-L-phenylalanine, often as an oil or a solid.

Experimental Protocol: Purification of Boc-4-bromo-L-phenylalanine

Purification of the crude product is crucial to obtain a high-purity compound suitable for further applications. Recrystallization is a common method for the purification of solid Boc-protected amino acids.

Materials:

-

Crude Boc-4-bromo-L-phenylalanine

-

A suitable solvent system for recrystallization (e.g., ethyl acetate/hexane, dichloromethane/hexane, or ethanol/water)

Procedure:

-

Dissolution: Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate, dichloromethane, or ethanol).

-

Crystallization: Slowly add a non-solvent in which the product is insoluble (e.g., hexane or water) until the solution becomes turbid.

-

Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or an ice bath to promote further crystallization.

-

Isolation: Collect the crystals by filtration, wash them with a small amount of the cold non-solvent, and dry them under vacuum to obtain pure Boc-4-bromo-L-phenylalanine.

Applications in Research and Development

Boc-4-bromo-L-phenylalanine is a versatile building block with several important applications in scientific research and drug development.

Solid-Phase Peptide Synthesis (SPPS)

The primary application of Boc-4-bromo-L-phenylalanine is in solid-phase peptide synthesis (SPPS). The Boc group serves as a temporary protecting group for the N-terminus, which can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), allowing for the stepwise elongation of the peptide chain. The brominated phenyl ring can be incorporated into peptides to study structure-activity relationships or to serve as a handle for further modifications.

Below is a diagram illustrating the general workflow of incorporating Boc-4-bromo-L-phenylalanine into a peptide chain using SPPS.

Drug Discovery and Development

The bromine atom on the phenyl ring of Boc-4-bromo-L-phenylalanine provides a site for post-synthetic modification via cross-coupling reactions, such as the Suzuki or Sonogashira couplings. This allows for the introduction of a wide range of substituents, which is a powerful strategy in drug discovery for optimizing the pharmacological properties of a lead compound. For example, it can be used in the synthesis of kinase inhibitors, where the aryl group can be further functionalized to interact with the target protein.

The following diagram illustrates a general workflow for the synthesis of a potential kinase inhibitor using Boc-4-bromo-L-phenylalanine as a starting material.

Bioconjugation

The reactivity of the bromine atom also makes Boc-4-bromo-L-phenylalanine a useful tool in bioconjugation. After incorporation into a peptide or protein, the bromo-phenyl group can be used to attach other molecules, such as fluorescent dyes, imaging agents, or drug payloads, for targeted delivery and diagnostic applications.

Spectral Data

Accurate spectral data is essential for the characterization and quality control of Boc-4-bromo-L-phenylalanine. While a comprehensive set of publicly available, experimentally verified spectra for this specific compound is limited, the following table provides expected and reported spectral data for the closely related compounds, 4-bromo-L-phenylalanine and Boc-L-phenylalanine, which can be used as a reference for the characterization of Boc-4-bromo-L-phenylalanine.

| Technique | Compound | Key Peaks / Chemical Shifts (ppm) | Source(s) |

| ¹H NMR | L-Phenylalanine | Aromatic protons: ~7.3-7.4 ppm; α-H: ~3.99 ppm; β-H₂: ~3.1-3.3 ppm | [5] |

| N-(tert-Butoxycarbonyl)-L-phenylalanine | Aromatic protons: ~7.2-7.3 ppm; α-H: ~4.3-4.4 ppm; β-H₂: ~2.9-3.2 ppm; Boc protons (s): ~1.4 ppm | [6] | |

| ¹³C NMR | L-Phenylalanine | Carbonyl C: ~175 ppm; Aromatic C's: ~127-138 ppm; α-C: ~56 ppm; β-C: ~39 ppm | [7] |

| N-(tert-Butoxycarbonyl)-L-phenylalanine | Carbonyl C (Boc): ~155 ppm; Carbonyl C (acid): ~176 ppm; Aromatic C's: ~126-137 ppm; α-C: ~55 ppm; β-C: ~38 ppm; Boc C (quat.): ~80 ppm; Boc C (methyls): ~28 ppm | [8] | |

| Mass Spectrometry (LC-MS) | 4-Bromo-L-phenylalanine | Molecular Ion [M+H]⁺: ~244.0 g/mol | [9] |

| FTIR (cm⁻¹) | L-Phenylalanine | N-H stretch: ~3000-3100; C=O stretch (carboxylate): ~1580-1610; C=C stretch (aromatic): ~1450-1500 | [10] |

Conclusion

Boc-4-bromo-L-phenylalanine is a highly valuable and versatile building block for researchers and scientists in the field of drug discovery and peptide chemistry. Its unique combination of a readily cleavable protecting group and a functionalizable aromatic ring makes it an indispensable tool for the synthesis of novel peptides, peptidomimetics, and other complex organic molecules with potential therapeutic applications. The detailed information provided in this technical guide serves as a comprehensive resource for the effective utilization of this important compound in research and development endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. N-Boc-4-bromo-L-phenylalanine, 98% | Fisher Scientific [fishersci.ca]

- 4. N-Boc-4-bromo-L-phenylalanine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. L-Phenylalanine(63-91-2) 1H NMR spectrum [chemicalbook.com]

- 6. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 1H NMR spectrum [chemicalbook.com]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159) [hmdb.ca]

- 8. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 13C NMR spectrum [chemicalbook.com]

- 9. 4-Bromo-L-phenylalanine | C9H10BrNO2 | CID 671214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Boc-Phe(4-Br)-OH: Structure and Synthesis

This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-4-bromo-L-phenylalanine (Boc-Phe(4-Br)-OH), a crucial amino acid derivative in peptide synthesis and drug discovery. Aimed at researchers, scientists, and professionals in drug development, this document details its chemical structure, a robust synthesis protocol, and relevant physicochemical properties.

Chemical Structure and Properties

This compound is a derivative of the amino acid L-phenylalanine, featuring a bromine atom at the para-position of the phenyl ring and a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group. This structure makes it a valuable building block for introducing a brominated phenylalanine residue into peptide chains, which can serve as a handle for further chemical modifications or to modulate the biological activity of the peptide.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Synonyms | Boc-4-bromo-L-phenylalanine, (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-bromophenyl)propanoic acid |

| CAS Number | 62129-39-9[1] |

| Molecular Formula | C₁₄H₁₈BrNO₄[1] |

| Molecular Weight | 344.20 g/mol [1] |

| Appearance | Off-white to light brown solid[2] |

| Purity | ≥98.0%[1] |

| Solubility | Slightly soluble in water[3]. Soluble in DMSO (200 mg/mL with sonication)[2]. |

| SMILES String | CC(C)(C)OC(=O)N--INVALID-LINK--C(O)=O[1] |

| InChI Key | ULNOXUAEIPUJMK-NSHDSACASA-N[1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-protection of 4-bromo-L-phenylalanine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. This method is a standard procedure for the introduction of the Boc protecting group onto an amino acid.

Experimental Protocol

This protocol is adapted from a general and reliable method for the Boc-protection of L-phenylalanine.

Materials:

-

4-Bromo-L-phenylalanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (B78521) (NaOH)

-

Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Potassium hydrogen sulfate (B86663) (KHSO₄)

-

Ethyl ether (or other suitable organic solvent like ethyl acetate)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution of Starting Material: In a suitable reaction vessel equipped with a stirrer, dissolve 4-bromo-L-phenylalanine in a solution of sodium hydroxide (1.1 equivalents) in water. Add tert-butanol to the mixture.

-

Addition of Boc Anhydride: To the well-stirred, clear solution, add di-tert-butyl dicarbonate (1.0 equivalent) dropwise over approximately one hour. The reaction is exothermic and may lead to a slight temperature increase to 30-35°C. A white precipitate may form during the addition.

-

Reaction Completion: Stir the reaction mixture overnight at room temperature to ensure completion. The pH of the solution should be between 7.5 and 8.5.

-

Work-up and Extraction:

-

Extract the reaction mixture twice with pentane to remove any unreacted Boc₂O.

-

Extract the organic phase three times with a saturated aqueous sodium bicarbonate solution.

-

Combine all aqueous layers.

-

-

Acidification: Carefully acidify the combined aqueous layers to a pH of 1-1.5 by the slow addition of a potassium hydrogen sulfate solution. This step should be performed in a well-ventilated area due to the evolution of carbon dioxide.

-

Product Extraction: Extract the resulting turbid mixture with four portions of ethyl ether.

-

Drying and Solvent Removal:

-

Combine the organic layers and wash them twice with water.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and then filter.

-

Remove the solvent under reduced pressure using a rotary evaporator, ensuring the bath temperature does not exceed 30°C.

-

-

Crystallization and Isolation:

-

The resulting oil is treated with hexane and allowed to stand, which should induce crystallization. Seeding or scratching with a glass rod can facilitate this process.

-

Gradually add more portions of hexane with stirring to the partially crystallized product.

-

Place the mixture in a refrigerator overnight to complete crystallization.

-

Collect the white precipitate by filtration, wash with cold pentane, and dry under reduced pressure to a constant weight.

-

Diagram 1: Synthesis Workflow for this compound

Caption: Synthesis of this compound from 4-bromo-L-phenylalanine.

Applications in Research and Development

This compound is a versatile building block with significant applications in several areas of chemical and pharmaceutical research:

-

Peptide Synthesis: It is a key component in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis for the site-specific incorporation of a 4-bromophenylalanine residue.

-

Drug Discovery: The bromo-functional group serves as a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), enabling the synthesis of complex peptidomimetics and novel drug candidates with potentially enhanced biological activity.

-

Bioconjugation: The compound can be used to link peptides to other molecules, such as fluorescent dyes, imaging agents, or drug payloads, for diagnostic and therapeutic applications.

This guide provides essential information for the effective use of this compound in a research and development setting. The provided synthesis protocol offers a reliable method for its preparation, enabling further exploration of its potential in peptide chemistry and medicinal applications.

References

An In-depth Technical Guide to Boc-4-bromophenylalanine (CAS: 62129-39-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-4-bromophenylalanine, a key building block in modern peptide synthesis and drug discovery. This document details its physicochemical properties, synthesis, and core applications, including detailed experimental protocols and its potential role in modulating cellular signaling pathways.

Core Compound Specifications

Boc-4-bromophenylalanine is a protected amino acid derivative widely utilized for its unique combination of a temporary N-terminal protecting group (Boc) and a functionalizable bromine atom on the phenyl ring.[1][2] This strategic design allows for its seamless integration into peptide chains and subsequent chemical modifications.[1]

| Property | Value | Reference |

| CAS Number | 62129-39-9 | [3][4] |

| Molecular Formula | C₁₄H₁₈BrNO₄ | [3][4] |

| Molecular Weight | 344.20 g/mol | [3][4] |

| Appearance | White to off-white powder | [5] |

| Purity | ≥97% (HPLC) | [1] |

| Melting Point | 118 °C | |

| Solubility | Slightly soluble in water | |

| Storage | Store at room temperature | |

| Stereochemistry | Available as both L- and D-enantiomers | [1] |

Synthesis of Boc-4-bromophenylalanine

The synthesis of Boc-4-bromophenylalanine is typically achieved through the protection of the amino group of 4-bromophenylalanine with a tert-butyloxycarbonyl (Boc) group.

Experimental Protocol: Boc Protection of 4-bromophenylalanine

Materials:

-

4-bromo-L-phenylalanine (or D-enantiomer)

-

Di-tert-butyl dicarbonate (B1257347) (Boc anhydride, Boc₂O)

-

Dioxane

-

Water

-

Triethylamine (B128534) (TEA) or Sodium Hydroxide (NaOH)

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

Dissolution: Dissolve 4-bromo-L-phenylalanine (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Basification: Add triethylamine (or 1M NaOH) to the solution to adjust the pH to approximately 9-10. This deprotonates the amino group, making it nucleophilic.

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise.

-

Reaction: Allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the dioxane.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted Boc anhydride.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl.

-

Extract the product into ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude Boc-4-bromo-L-phenylalanine can be purified by recrystallization or column chromatography to obtain a white solid.

References

An In-depth Technical Guide to the Physical Properties of Boc-Phe(4-Br)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-4-bromophenylalanine, commonly abbreviated as Boc-Phe(4-Br)-OH, is a halogenated derivative of the amino acid phenylalanine. It serves as a crucial building block in synthetic peptide chemistry, particularly in solid-phase peptide synthesis (SPPS). The incorporation of a bromine atom onto the phenyl ring introduces unique steric and electronic properties, making it a valuable tool for modifying peptide structure and function. This modification can enhance biological activity, improve metabolic stability, and serve as a handle for further chemical derivatization, such as cross-coupling reactions. This technical guide provides a comprehensive overview of the physical properties of both the L- and D-enantiomers of this compound, detailed experimental protocols for their determination, and its primary application in peptide synthesis.

Physicochemical Properties

The physical characteristics of this compound are essential for its handling, storage, and application in synthesis. The properties for both the L- and D-enantiomers are summarized below.

| Property | Boc-L-Phe(4-Br)-OH | Boc-D-Phe(4-Br)-OH |

| Synonyms | Boc-4-bromo-L-phenylalanine, Boc-p-bromo-L-Phe-OH | Boc-4-bromo-D-phenylalanine, Boc-p-bromo-D-Phe-OH |

| CAS Number | 62129-39-9 | 79561-82-3 |

| Molecular Formula | C₁₄H₁₈BrNO₄ | C₁₄H₁₈BrNO₄ |

| Molecular Weight | 344.20 g/mol | 344.2 g/mol |

| Appearance | White to off-white solid or powder | White to off-white solid |

| Melting Point | 118-120 °C | 117-123 °C |

| Optical Rotation | Not consistently reported | [α]D²⁰ = -13 ± 2º (c=1 in MeOH) |

| Solubility | Slightly soluble in water | Information not widely available, expected to be similar to the L-enantiomer |

| Storage | Store at 0-8 °C | Store at 0-8 °C |

Spectroscopic Properties

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the α-proton and β-protons of the amino acid backbone, and the aromatic protons on the disubstituted phenyl ring (typically in the 7.0-7.5 ppm region).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the carboxylic acid, the carbons of the Boc protecting group, the α- and β-carbons, and the carbons of the 4-bromophenyl ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the carbamate, C=O stretching of the carboxylic acid and the urethane, and C-Br stretching, as well as aromatic C-H and C=C stretching.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br) will result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point of this compound can be determined using the capillary method with a melting point apparatus (e.g., Mel-Temp) or a Thiele tube.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus or Thiele tube setup with a thermometer

-

Heat-transfer fluid (e.g., mineral oil) for Thiele tube

-

Spatula

Procedure:

-

Sample Preparation: Place a small amount of the dry this compound powder on a clean, dry surface. Gently tap the open end of a capillary tube into the powder to pack a small amount of the sample into the sealed end. The packed sample should be approximately 2-3 mm in height.

-

Apparatus Setup:

-

Melting Point Apparatus: Insert the capillary tube into the sample holder of the apparatus.

-

Thiele Tube: Attach the capillary tube to the thermometer using a rubber band or a small piece of tubing, ensuring the sample is aligned with the thermometer bulb. Immerse the thermometer and capillary tube in the heat-transfer fluid within the Thiele tube.

-

-

Heating: Begin heating the apparatus. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range. For a more accurate measurement, heat rapidly to about 10-15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Observation: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely melted (the end of the melting range). A pure compound will typically have a sharp melting range of 1-2 °C.

Specific Optical Rotation Measurement

The specific optical rotation is a fundamental property of chiral molecules like the L- and D-enantiomers of this compound and is measured using a polarimeter.

Materials:

-

This compound sample (e.g., Boc-D-Phe(4-Br)-OH)

-

Polarimeter

-

Polarimeter cell (typically 1 dm in length)

-

Volumetric flask

-

Analytical balance

-

Solvent (e.g., Methanol)

Procedure:

-

Solution Preparation: Accurately weigh a known mass of the this compound sample (e.g., 100 mg) and transfer it to a volumetric flask (e.g., 10 mL). Dissolve the sample in the specified solvent (e.g., methanol) and dilute to the mark to achieve a known concentration (c) in g/mL.

-

Polarimeter Calibration: Turn on the polarimeter and allow the light source (typically a sodium D-line at 589 nm) to warm up. Calibrate the instrument to zero using a blank cell filled with the pure solvent.

-

Sample Measurement: Rinse the polarimeter cell with a small amount of the prepared sample solution and then fill the cell, ensuring no air bubbles are present in the light path. Place the filled cell in the polarimeter.

-

Data Acquisition: Record the observed optical rotation (α) in degrees. Note the temperature (T) at which the measurement is taken.

-

Calculation: Calculate the specific rotation [α] using the following formula: [α]DT = α / (l × c) where:

-

T is the temperature in degrees Celsius.

-

D refers to the sodium D-line.

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Solubility Determination

A qualitative and semi-quantitative assessment of solubility can be performed by observing the dissolution of the compound in various solvents.

Materials:

-

This compound sample

-

A selection of solvents (e.g., water, methanol, ethanol, dichloromethane, dimethylformamide)

-

Test tubes or small vials

-

Vortex mixer or shaker

-

Analytical balance

Procedure:

-

Qualitative Assessment: Add a small, known amount of this compound (e.g., 1-2 mg) to a test tube containing a known volume of a solvent (e.g., 1 mL).

-

Mixing: Vigorously mix the sample using a vortex mixer or by shaking for a set period.

-

Observation: Visually inspect the solution for any undissolved solid. Classify the solubility as freely soluble, soluble, sparingly soluble, slightly soluble, or insoluble based on the amount of solid that dissolves.

-

Semi-Quantitative Assessment (Gravimetric Method): For a more quantitative measure, prepare a saturated solution by adding an excess of the solute to a known volume of solvent and allowing it to equilibrate (with stirring) for an extended period. Filter the solution to remove undissolved solid, and then carefully evaporate a known volume of the filtrate to dryness. The weight of the remaining solid will give the solubility in g/mL.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a protected amino acid building block in SPPS. The workflow below illustrates the incorporation of this compound into a growing peptide chain on a solid support.

Solubility Profile of Boc-4-bromo-L-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of N-tert-butyloxycarbonyl-4-bromo-L-phenylalanine (Boc-4-bromo-L-phenylalanine), a critical building block in peptide synthesis and drug discovery. Understanding the solubility of this compound is paramount for its effective use in synthetic protocols and for the development of robust and scalable manufacturing processes.

Core Concepts in Solubility

The solubility of a compound is influenced by a variety of factors, including the physicochemical properties of both the solute (Boc-4-bromo-L-phenylalanine) and the solvent, as well as external conditions such as temperature and pH. The Boc protecting group increases the lipophilicity of the parent amino acid, while the carboxylic acid moiety provides a site for ionization, and the bromophenyl group contributes to its aromatic and hydrophobic character.

Quantitative Solubility Data

Precise quantitative solubility data for Boc-4-bromo-L-phenylalanine in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its structural characteristics and information available for analogous compounds, a qualitative and estimated solubility profile can be constructed. The compound is generally described as being slightly soluble in water.[1][2][3] For a closely related compound, Boc-L-phenylalanine, a solubility of 100 mg/mL in dimethyl sulfoxide (B87167) (DMSO) has been reported, requiring ultrasonication to achieve dissolution.[4] This suggests that Boc-4-bromo-L-phenylalanine is likely to exhibit good solubility in polar aprotic solvents.

| Solvent | Chemical Class | Anticipated Solubility | Notes |

| Water | Protic | Slightly Soluble | Solubility is expected to be low due to the hydrophobic Boc and bromophenyl groups.[1][2][3] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble to Highly Soluble | Expected to be a good solvent, potentially requiring sonication for complete dissolution at high concentrations.[4] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble to Highly Soluble | Commonly used in peptide synthesis, expected to be an effective solvent. |

| Methanol (B129727) | Polar Protic | Moderately Soluble | The polar nature of methanol should allow for moderate solubility. |

| Ethanol | Polar Protic | Moderately Soluble | Similar to methanol, moderate solubility is expected. |

| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble to Soluble | Often used in peptide synthesis, particularly for washing steps. |

| Acetonitrile (ACN) | Polar Aprotic | Moderately Soluble | A common solvent in chromatography, expected to have moderate solvating power. |

Experimental Protocol: Determination of Equilibrium Solubility

The following is a generalized experimental protocol for determining the equilibrium solubility of Boc-4-bromo-L-phenylalanine in various solvents, adapted from the widely used shake-flask method.

1. Materials and Equipment:

-

Boc-4-bromo-L-phenylalanine (high purity)

-

Selected solvents (e.g., Water, DMSO, DMF, Methanol, Ethanol, DCM, Acetonitrile)

-

Analytical balance

-

Scintillation vials with screw caps

-

Constant temperature orbital shaker

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Boc-4-bromo-L-phenylalanine to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Processing:

-

After equilibration, cease agitation and allow the vials to stand to let the excess solid settle.

-

Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of Boc-4-bromo-L-phenylalanine of known concentrations.

-

Use the calibration curve to determine the concentration of the compound in the diluted sample.

-

Calculate the original solubility in the solvent by accounting for the dilution factor.

-

Visualization of Experimental and Synthetic Workflows

Boc-Solid-Phase Peptide Synthesis (SPPS) Workflow

The primary application of Boc-4-bromo-L-phenylalanine is in solid-phase peptide synthesis (SPPS). The following diagram illustrates the general workflow for incorporating this amino acid derivative into a growing peptide chain using the Boc/Bzl protection strategy.

References

The Role of Brominated Amino Acids in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated amino acids, once considered mere chemical curiosities, have emerged as powerful tools in various scientific disciplines. Their unique physicochemical properties, imparted by the bulky and electronegative bromine atom, have enabled researchers to probe complex biological processes, develop novel therapeutic agents, and engineer proteins with enhanced functionalities. This in-depth technical guide explores the core applications of brominated amino acids in research, providing detailed experimental protocols, quantitative data summaries, and visual workflows to empower researchers in leveraging these versatile building blocks.

Naturally found in a diverse array of marine organisms, brominated amino acids are key components of many bioactive secondary metabolites.[1][2][3] This natural precedent has inspired the synthesis and incorporation of these modified amino acids into peptides and proteins, leading to significant advancements in drug discovery, particularly in the development of antimicrobial peptides.[3][4] Furthermore, the distinct spectroscopic and reactive properties of brominated amino acids have established them as invaluable probes for studying protein structure and interactions.

This guide will delve into the primary applications of brominated amino acids, focusing on their use in the development of antimicrobial peptides and as tools for fluorescence quenching and protein cross-linking.

I. Antimicrobial Peptides (AMPs) Containing Brominated Amino Acids

The increasing threat of antibiotic resistance has spurred the search for novel antimicrobial agents. Antimicrobial peptides (AMPs), a class of naturally occurring or synthetic peptides, represent a promising alternative. The incorporation of brominated amino acids, such as brominated tryptophan and tyrosine, into AMPs has been shown to enhance their antimicrobial potency and selectivity.[3][4] The introduction of bromine can increase the hydrophobicity of the peptide, a key factor in its ability to interact with and disrupt microbial membranes.[3]

Data Presentation: Antimicrobial and Hemolytic Activity

The following tables summarize the quantitative data on the antimicrobial and hemolytic activities of various peptides incorporating brominated amino acids. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Hemolytic activity, on the other hand, indicates the peptide's toxicity towards red blood cells, a crucial parameter for assessing its potential for in vivo applications.

| Peptide/Compound | Target Organism | MIC (µg/mL) | Citation |

| Peptide with 5-bromotryptophan | S. aureus LMG15975 (MRSA) | 2-fold higher activity than wild-type | [5] |

| Peptide with 5-bromotryptophan | B. cereus CH-85 | 2-fold higher activity than wild-type | [5] |

| Di-guanidine derivatives with 3,5-Br-benzylic groups | S. aureus | 2-4 | [6] |

| Di-guanidine derivatives with 3,5-Br-benzylic groups | E. faecium | 2-4 | [6] |

| Di-guanidine derivatives with 3,5-Br-benzylic groups | E. coli | 4-8 | [6] |

| Di-guanidine derivatives with 3,5-Br-benzylic groups | P. aeruginosa | 4-8 | [6] |

| Peptide/Compound | Hemolytic Activity (HC₅₀ in µM or % hemolysis at a given concentration) | Citation |

| Fluorinated magainin analogues | Increased hemolysis compared to parent peptides | [7] |

| Peptides with halogenated hydrophobic residues | Much less toxic than the positive control AMC-109 | [3] |

| K9W4 | Did not cross 20% hemolysis at any tested concentration | [8] |

| KR9W4 | Crossed 20% hemolysis at 64 µM | [8] |

Experimental Protocols

This protocol outlines the manual Fmoc solid-phase peptide synthesis of a peptide incorporating a brominated amino acid.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-6-Br-Trp-OH or Fmoc-3-Br-Tyr(tBu)-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

-

Cold diethyl ether

-

HPLC grade water and acetonitrile

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.[9]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.[10]

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (3 equivalents to the resin loading) in DMF.

-

Add DIC (3 eq.) and OxymaPure (3 eq.) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence. For incorporating the brominated amino acid, use the corresponding Fmoc-protected brominated amino acid derivative.

-

Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[11]

-

Peptide Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet, then wash with cold ether. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

This protocol describes the broth microdilution method to determine the MIC of a peptide.[1][12][13][14][15]

Materials:

-

Test peptide

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Bacterial Culture Preparation: Inoculate the bacterial strain in MHB and incubate overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a concentration of approximately 5 x 10⁵ CFU/mL.[12]

-

Peptide Dilution: Prepare a stock solution of the peptide and make serial two-fold dilutions in MHB in the 96-well plate.

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the peptide at which no visible growth of the bacteria is observed. This can be assessed visually or by measuring the optical density at 600 nm.

This protocol measures the hemolytic activity of a peptide against human red blood cells.[16][17][18][19][20]

Materials:

-

Test peptide

-

Fresh human red blood cells (RBCs)

-

Phosphate-buffered saline (PBS)

-

Triton X-100 (1% v/v in PBS) for positive control

-

96-well plates

-

Centrifuge

-

Spectrophotometer

Procedure:

-

RBC Preparation: Wash the RBCs three times with PBS by centrifugation and resuspend to a final concentration of 2% (v/v) in PBS.

-

Peptide Dilution: Prepare serial dilutions of the peptide in PBS in a 96-well plate.

-

Incubation: Add the RBC suspension to each well containing the peptide dilutions. Include a positive control (RBCs with 1% Triton X-100) and a negative control (RBCs with PBS only). Incubate the plate at 37°C for 1 hour.

-

Centrifugation: Centrifuge the plate to pellet the intact RBCs.

-

Absorbance Measurement: Transfer the supernatant to a new plate and measure the absorbance at 540 nm, which corresponds to the amount of released hemoglobin.

-

Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

II. Brominated Amino Acids as Biochemical Probes

Beyond their therapeutic potential, brominated amino acids serve as powerful probes for investigating protein structure and function. Their unique properties allow for their use in fluorescence quenching studies and photo-induced cross-linking experiments.

Fluorescence Quenching

Tryptophan has intrinsic fluorescence that is sensitive to its local environment. The introduction of a heavy atom like bromine in close proximity can quench this fluorescence through a process known as heavy-atom quenching.[21] By strategically placing a brominated amino acid near a tryptophan residue, researchers can gain insights into protein conformation, folding, and ligand binding.[21][22][23][24][25]

The efficiency of fluorescence quenching can be quantified using the Stern-Volmer equation. The Stern-Volmer constant (Ksv) provides a measure of the quenching efficiency.

| Quencher | Fluorophore | Ksv (M⁻¹) | Quenching Efficiency (%) | Citation |

| Monobromobutanes | Indole | - | 7 | [21] |

| Dibromobutanes (adjacent bromines) | Indole | - | >80 | [21] |

| 15,16-bromolipid | Synthetic peptide with Tryptophan | - | 90 | [21] |

| MR121 (oxazine dye) | Tryptophan | 61 (static) | - | [23] |

| 2,4-DNP | Tryptophan | Varies with conditions | - | [26][27] |

| DNOC | Tryptophan | Varies with conditions | - | [26] |

This protocol describes a typical fluorescence quenching experiment using a peptide containing a brominated amino acid and a tryptophan residue.

Materials:

-

Peptide containing both a tryptophan and a brominated amino acid

-

Fluorometer

-

Quartz cuvettes

-

Appropriate buffer solution

Procedure:

-

Sample Preparation: Dissolve the peptide in the buffer solution to a final concentration that gives a measurable fluorescence signal (typically in the low micromolar range).

-

Fluorescence Measurement:

-

Set the excitation wavelength for tryptophan (typically around 295 nm).

-

Record the fluorescence emission spectrum (typically from 310 to 450 nm).

-

The peak fluorescence intensity (F₀) is recorded.

-

-

Quenching Measurement: For peptides where the quencher (brominated amino acid) is intrinsic, the measured fluorescence (F) will already be quenched. To determine the quenching efficiency, a control peptide without the brominated amino acid would be needed to measure F₀.

-

Data Analysis: The degree of quenching can be expressed as the ratio F₀/F. For experiments with an external quencher, a Stern-Volmer plot of F₀/F versus the quencher concentration can be generated to determine the Stern-Volmer constant (Ksv).

Photo-induced Cross-Linking

Brominated tyrosine can be used as a photo-activatable cross-linking agent. Upon exposure to UV light, the carbon-bromine bond can be cleaved, generating a reactive radical that can form a covalent bond with a nearby amino acid residue. This technique is valuable for mapping protein-protein interactions and elucidating the three-dimensional structure of protein complexes.

This protocol provides a general workflow for a photo-induced cross-linking experiment using a protein containing brominated tyrosine.

Materials:

-

Protein of interest containing a site-specifically incorporated brominated tyrosine.

-

UV light source (e.g., a UV lamp with a specific wavelength).

-

Reaction buffer.

-

SDS-PAGE analysis equipment.

-

Mass spectrometer for identifying cross-linked peptides.

Procedure:

-

Sample Preparation: Prepare a solution of the protein in the reaction buffer. If studying a protein-protein interaction, mix the interacting partners.

-

UV Irradiation: Expose the sample to UV light for a specific duration. The wavelength and duration of irradiation need to be optimized for each system.

-

Analysis of Cross-linking:

-

Analyze the reaction mixture by SDS-PAGE. The formation of higher molecular weight bands indicates successful cross-linking.

-

To identify the cross-linked residues, the protein bands can be excised from the gel, digested with a protease (e.g., trypsin), and the resulting peptides analyzed by mass spectrometry.

-

-

Mass Spectrometry Analysis: The mass spectra will show unique isotopic patterns for bromine-containing peptides, which aids in their identification.[23] Tandem mass spectrometry (MS/MS) can then be used to pinpoint the exact cross-linked residues.

III. Synthesis and Incorporation of Brominated Amino Acids

The successful application of brominated amino acids in research relies on their efficient synthesis and incorporation into peptides and proteins.

Synthesis of Fmoc-Protected Brominated Amino Acids

Fmoc-protected brominated amino acids are the key building blocks for incorporating these modified residues into peptides via solid-phase peptide synthesis. The synthesis typically involves the bromination of the corresponding protected amino acid.

Enzymatic Halogenation

An alternative to chemical synthesis is the use of halogenase enzymes. Tryptophan and tyrosine halogenases can site-specifically introduce bromine atoms into amino acid residues within peptides and proteins.[2][28][29][30][31][32][33] This enzymatic approach offers high selectivity and can be performed under mild conditions.[2][33]

IV. Conclusion

Brominated amino acids have transitioned from being niche molecules to indispensable tools in chemical biology and drug discovery. Their incorporation into antimicrobial peptides has yielded promising candidates in the fight against antibiotic resistance. As biochemical probes, they provide unique insights into protein structure and dynamics that are often unattainable with conventional methods. The continued development of synthetic and enzymatic methods for their production and site-specific incorporation will undoubtedly expand their applications and lead to new discoveries in the years to come. This guide provides a foundational understanding and practical protocols to encourage the broader adoption of these powerful chemical tools in research.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Facile Halogenation of Antimicrobial Peptides As Demonstrated by Producing Bromotryptophan-Labeled Nisin Variants with Enhanced Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facile solid-phase synthesis of C-terminal peptide aldehydes and hydroxamates from a common Backbone Amide-Linked (BAL) intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Solid Phase Peptide Synthesis of Same Amino Acid Based Sequence [digitalcommons.kennesaw.edu]

- 10. chem.uci.edu [chem.uci.edu]

- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 12. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 13. benchchem.com [benchchem.com]

- 14. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 15. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

- 16. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Hemolytic Activity | Springer Nature Experiments [experiments.springernature.com]

- 20. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quenching of tryptophan fluorescence by brominated phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The reactivity of tryptophan residues in proteins. Stopped-flow kinetics of fluorescence quenching [pubmed.ncbi.nlm.nih.gov]

- 23. A close look at fluorescence quenching of organic dyes by tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes [mdpi.com]

- 29. Enzymatic Peptide and Protein Bromination: The BromoTrp Tag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Peptide halogenation biochemistry: interfacing pharmaceutical deliverables with chemical innovation - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Genome mining for the discovery of peptide halogenases and their biochemical characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Enzymatic Late‐Stage Halogenation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Peptide Synthesis: A Technical Guide to the Boc Protecting Group

For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is a foundational necessity. The strategic use of protecting groups is paramount to this process, and among the most significant is the tert-butyloxycarbonyl (Boc) group. This in-depth technical guide explores the critical role of the Boc protecting group in peptide synthesis, detailing its mechanism, applications, and the experimental protocols that have made it a cornerstone of the field.

Core Function and Mechanism of the Boc Protecting Group

The primary role of the Boc group is to reversibly block the α-amino group of an amino acid.[1] This protection is crucial as it prevents the highly reactive amino group from engaging in undesirable side reactions during the formation of peptide bonds, thereby ensuring the correct amino acid sequence in the final peptide.[1][2] The Boc group is typically introduced by reacting an amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride).[1]

A key feature of the Boc group is its stability under neutral or basic conditions and its lability in acidic environments.[] This characteristic allows for its selective removal without disturbing other protecting groups that may be present on the amino acid side chains, a foundational principle of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in Solid-Phase Peptide Synthesis (SPPS).[1]

The deprotection of the Boc group is achieved through treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[4] The mechanism involves the protonation of the Boc group's carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond. This process generates a stable tert-butyl cation and a carbamic acid intermediate, which is unstable and readily decarboxylates to release the free amine of the peptide and carbon dioxide.[1][5] The resulting positively charged amino group is then neutralized to allow for the subsequent coupling reaction.[4]

To prevent the reactive tert-butyl cation from causing unwanted side reactions, such as the alkylation of sensitive amino acid residues like tryptophan and methionine, scavengers are often added to the deprotection solution.[5][6]

The Boc/Bzl Strategy in Solid-Phase Peptide Synthesis (SPPS)

The Boc protecting group was central to the development of SPPS, a technique pioneered by Bruce Merrifield.[1] The Boc/Bzl strategy utilizes the acid-labile Boc group for temporary Nα-protection and more acid-stable protecting groups, such as benzyl (B1604629) (Bzl) ethers and esters, for the permanent protection of amino acid side chains.[4]

The general workflow of a Boc-SPPS cycle is as follows:

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treatment with an acid, typically a solution of 25-50% TFA in dichloromethane (B109758) (DCM).[1]

-

Neutralization: The resulting ammonium (B1175870) salt at the N-terminus is neutralized with a hindered base, such as diisopropylethylamine (DIEA), to generate a free amine.[1]

-

Coupling: The next Boc-protected amino acid is activated by a coupling reagent and then added to the resin, forming a new peptide bond.[1]

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.[1]

This cycle is repeated until the desired peptide sequence is assembled. In the final step, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed simultaneously, typically using a strong acid like anhydrous hydrogen fluoride (B91410) (HF).[4]

Advantages and Disadvantages of the Boc Protecting Group

While the Fmoc (9-fluorenylmethoxycarbonyl) strategy has become more prevalent in recent years, the Boc strategy offers distinct advantages in certain applications.

Advantages:

-

Reduced Aggregation: The protonation of the N-terminus during the acidic deprotection step can help to reduce peptide aggregation during synthesis, which is particularly beneficial for hydrophobic or "difficult" sequences.[4][7]

-

Compatibility with Base-Sensitive Moieties: The acidic conditions used for Boc deprotection make it the preferred method for synthesizing peptides containing base-sensitive functionalities, such as depsipeptides or thioesters.[4]

Disadvantages:

-

Harsh Final Cleavage: The use of hazardous and highly corrosive anhydrous HF for the final cleavage from the resin is a significant drawback, requiring specialized equipment.[2][8]

-

Repetitive Acid Exposure: The repeated exposure to acid during the deprotection steps can lead to the gradual degradation of the peptide chain and the premature cleavage of the peptide from the resin, especially in the synthesis of long peptides.[9]

-

Byproduct Formation: The tert-butyl cation generated during deprotection can lead to undesired side reactions if not effectively scavenged.[6]

Quantitative Data in Boc-SPPS

The efficiency of each step in Boc-SPPS is crucial for the overall yield and purity of the final peptide. The following tables summarize key quantitative data related to the Boc protection strategy.

| Parameter | Condition | Result | Reference |

| Deprotection Reagent | 55% TFA in DCM | Average peptide purity: 9% higher than with 100% TFA | [1] |

| 100% TFA | Increased formation of omission analogs due to insufficient resin swelling | [1] | |

| Synthesis Yield | Angiotensin III (8 amino acids) | 90% | [1] |

| Leu-Enkephalin (5 amino acids) in aqueous media | 89% | [1] | |

| Side Reaction | Transesterification of Boc-Glu(OBzl) | Increased GHRPLDKKREE yield by 1/3 upon elimination | [1] |

| Coupling Reagent | Description | Advantages | Disadvantages |

| DCC/HOBt | Dicyclohexylcarbodiimide / 1-Hydroxybenzotriazole | Effective and widely used in early Boc-SPPS | Formation of insoluble dicyclohexylurea (DCU) byproduct.[1] |

| HBTU/HOBt | O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate / 1-Hydroxybenzotriazole | High coupling efficiency and low racemization rates | |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient, especially for hindered amino acids |

Experimental Protocols

Boc Protection of an Amino Acid

This protocol describes the general procedure for the introduction of the Boc protecting group onto the α-amino group of an amino acid.

Materials:

-

Amino acid

-

Di-tert-butyl dicarbonate (Boc anhydride (B1165640), Boc₂O)

-

Dioxane

-

1 M NaOH solution

-

Ethyl acetate (B1210297)

-

Saturated NaCl solution

-

Anhydrous Na₂SO₄

Procedure:

-

Dissolve the amino acid in a 1:1 mixture of dioxane and water, followed by the addition of 1 M NaOH to achieve a pH of 9-10.

-

Add Boc anhydride to the solution and stir vigorously at room temperature for 2-4 hours, maintaining the pH with the addition of 1 M NaOH.

-

Once the reaction is complete (monitored by TLC), wash the reaction mixture with ethyl acetate to remove any unreacted Boc anhydride.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the Boc-protected amino acid with ethyl acetate.

-

Wash the combined organic layers with saturated NaCl solution, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the product.

Standard Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single cycle of amino acid addition in a manual Boc-SPPS.

Materials:

-

Boc-protected amino acid-resin

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Boc-protected amino acid

-

Coupling reagent (e.g., HBTU)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the Boc-protected amino acid-resin in DCM for 30 minutes in a reaction vessel.

-

Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin.

-

Shake for 30 minutes at room temperature to remove the Boc group.[2]

-

Drain the TFA solution and wash the resin thoroughly with DCM.

-

-

Neutralization:

-

Add a 5-10% solution of DIEA in DCM to the resin and shake for 5-10 minutes.[2]

-

Repeat the neutralization step.

-

Drain the DIEA solution and wash the resin with DCM and then DMF.

-

-

Coupling:

-

In a separate vessel, dissolve the next Boc-protected amino acid (3 equivalents) and a coupling reagent like HBTU (3 equivalents) in DMF. Add DIEA (6 equivalents) to activate the amino acid.

-

Add the activated amino acid solution to the resin.

-

Shake for 1-2 hours at room temperature. Monitor the reaction completion using a ninhydrin (B49086) test.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

-

Mandatory Visualizations

Caption: Mechanism of Boc protection of an amino acid.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Caption: General workflow of a Boc-SPPS cycle.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chempep.com [chempep.com]

In-Depth Technical Guide: Physicochemical Properties of Boc-Phe(4-Br)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides core physicochemical data for N-tert-Butoxycarbonyl-4-bromo-L-phenylalanine, commonly abbreviated as Boc-Phe(4-Br)-OH. This compound is a crucial building block in peptide synthesis and drug discovery, valued for its role in creating modified peptides with enhanced biological activity or stability. The presence of the bromine atom on the phenyl ring offers a site for further chemical modification, making it a versatile reagent in medicinal chemistry.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is essential for accurate experimental design, stoichiometric calculations, and analytical characterization.

| Parameter | Value | Citations |

| Molecular Formula | C₁₄H₁₈BrNO₄ | [1][2][3] |

| Molecular Weight | 344.20 g/mol | [1][2] |

| Synonyms | Boc-4-bromo-L-phenylalanine, Boc-L-Phe(4-Br)-OH | [1][3] |

| CAS Number | 62129-39-9 | [1][2][3][4] |

Experimental Protocols

While this guide focuses on the intrinsic properties of the molecule, any experimental use, such as incorporation into a peptide sequence, would typically follow standard solid-phase peptide synthesis (SPPS) protocols. The tert-butoxycarbonyl (Boc) protecting group is acid-labile and is removed using an acid such as trifluoroacetic acid (TFA) to allow for the formation of a peptide bond with the next amino acid in the sequence.

Conceptual Relationship Diagram

The following diagram illustrates the direct relationship between the chemical compound and its fundamental identifiers.

Caption: Conceptual flow from chemical name to its molecular formula and weight.

References

Commercial Availability of Boc-Phe(4-Br)-OH: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability of N-tert-Butoxycarbonyl-4-bromo-L-phenylalanine (Boc-Phe(4-Br)-OH) and its D-enantiomer, crucial building blocks for researchers in drug discovery and peptide chemistry. This document outlines key suppliers, typical purity levels, and available quantities, alongside a general protocol for its application in solid-phase peptide synthesis (SPPS).

Core Compound Details

Boc-L-Phe(4-Br)-OH

-

Synonyms: Boc-4-bromo-L-phenylalanine, (S)-2-((tert-butoxycarbonyl)amino)-3-(4-bromophenyl)propanoic acid

-

CAS Number: 62129-39-9[1]

-

Molecular Formula: C₁₄H₁₈BrNO₄

-

Molecular Weight: 344.20 g/mol [1]

Boc-D-Phe(4-Br)-OH

-

Synonyms: Boc-4-bromo-D-phenylalanine, (R)-2-((tert-butoxycarbonyl)amino)-3-(4-bromophenyl)propanoic acid

-

CAS Number: 79561-82-3

-

Molecular Formula: C₁₄H₁₈BrNO₄

-

Molecular Weight: 344.20 g/mol

Commercial Availability

A survey of prominent chemical suppliers indicates that both the L- and D-enantiomers of this compound are readily available in research quantities, with options for bulk and custom synthesis. Purity levels are consistently high, typically exceeding 98%.

Table 1: Commercial Suppliers and Product Specifications for this compound

| Supplier | Enantiomer | Purity | Available Quantities |

| Sigma-Aldrich | L-form | ≥98.0%[1] | Inquire for details |

| Chem-Impex | L-form | ≥99% (HPLC) | Inquire for details |

| D-form | ≥99% (HPLC) | 1g, 5g, 25g, 100g, 250g | |

| Thermo Scientific | L-form | 98% | 1g, 5g[2][3] |

| Aapptec | D-form | Inquire for details | Inquire for details |

| MedChemExpress | L-form | Inquire for details | 10g and other sizes |

Note: Pricing information is often subject to change and may require account registration on the supplier's website. Please consult the respective supplier for current pricing.

Experimental Protocols: Application in Peptide Synthesis

General Protocol for Boc Solid-Phase Peptide Synthesis (Boc-SPPS)

This protocol outlines the key steps for incorporating a Boc-protected amino acid, such as this compound, onto a solid support resin.

1. Resin Preparation and Swelling:

- Select a suitable resin (e.g., Merrifield, PAM, or BHA resin) based on the desired C-terminal functionality (acid or amide).

- Swell the resin in an appropriate solvent, typically dichloromethane (B109758) (DCM), for 20-30 minutes.

2. First Amino Acid Coupling (if this compound is not the first residue):

- Attach the C-terminal amino acid to the resin according to standard procedures for the chosen resin type.

3. Boc Deprotection:

- Treat the resin-bound amino acid with a solution of 50% trifluoroacetic acid (TFA) in DCM for approximately 20-30 minutes to remove the Boc protecting group.

- Wash the resin thoroughly with DCM and then with a neutralization buffer (e.g., 5-10% N,N-diisopropylethylamine (DIPEA) in DCM) to neutralize the resulting trifluoroacetate (B77799) salt.

- Perform further washes with DCM to remove excess base.

4. Coupling of this compound:

- Activation: In a separate vessel, pre-activate this compound (typically 2-4 equivalents relative to the resin loading) with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt) in a suitable solvent (e.g., DMF or NMP).

- Coupling: Add the activated this compound solution to the deprotected resin.

- Agitate the reaction mixture for 1-2 hours at room temperature.

- Monitor the coupling reaction for completion using a qualitative test such as the ninhydrin (B49086) (Kaiser) test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated.

5. Capping (Optional):

- To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with an acetylating agent such as acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or DIPEA.

6. Chain Elongation:

- Repeat the deprotection (Step 3) and coupling (Step 4) cycles for each subsequent amino acid in the desired peptide sequence.

7. Cleavage and Deprotection: